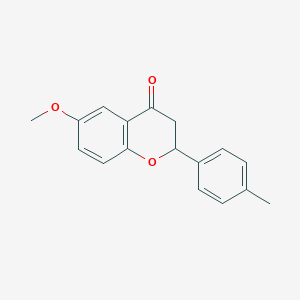

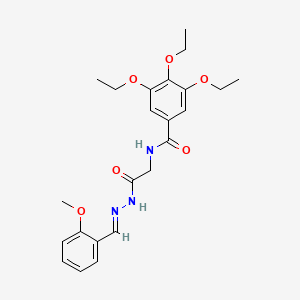

6-甲氧基-2-(对甲苯基)色满-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

An efficient and straightforward approach for the synthesis of carbamoylated chroman-4-ones has been well-developed . The reaction is triggered through the generation of carbamoyl radicals from oxamic acids under metal-free conditions, which subsequently undergoes decarboxylative radical cascade cyclization on 2-(allyloxy)arylaldehydes to afford various amide-containing chroman-4-one scaffolds with high functional group tolerance and a broad substrate scope .Molecular Structure Analysis

Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .Chemical Reactions Analysis

The cascade radical annulation of 2-(allyloxy)arylaldehydes triggered by diverse radicals, including alkyl, acyl, trifluoromethyl, phosphoryl, and sulfonyl radicals has been emerging as an atom- and step-economical approach for the construction of various functionalized chroman-4-ones . Among these methodologies, decarboxylative radical annulation of 2-(allyloxy)arylaldehydes using different types of carboxylic acids as radical precursors has made great achievements .科学研究应用

合成应用

6-甲氧基-2-(对甲苯基)色满-4-酮及其类似物在各种合成应用中至关重要。例如,它们被用作醛类和氯代色满的原料,它们是有机合成中有价值的中间体。尤其是氯代色满,因其高产率和在水解条件下易于转化回色满-4-酮而被认为具有合成价值(Brown, Marcus & Anastasis, 1985)。此外,与6-甲氧基-2-(对甲苯基)色满-4-酮相关的化合物在医学研究中显示出显着的抗炎活性,特别是当它们与特定侧链结构结合时具有小的亲脂性基团(Goudie, Gaster, Lake, Rose, Freeman, Hughes & Miller, 1978)。

催化与材料科学

在催化与材料科学领域,6-甲氧基-2-(对甲苯基)色满-4-酮的衍生物已被用于促进环扩反应。这些化合物在将羟基甲氧基丙二烯基化合物转化为更复杂的骨架中发挥了重要作用,展示了该化合物在扩展有机分子多样性中的作用(Nagao, Ueki, Asano, Tanaka, Sano & Shiro, 2002)。

量子化学研究

该化合物及其衍生物也是量子化学研究的主题,以了解它们的电子结构、吸收光谱和分子性质。这些研究提供了对分子在不同环境中的行为及其在非线性光学和分子电子学等领域的潜在应用的见解(Koşar & Albayrak, 2011)。

缓蚀

此外,6-甲氧基-2-(对甲苯基)色满-4-酮衍生物已被探索其缓蚀性能,特别是在冷却水系统中保护铁合金。这些衍生物提供了一种多用途的解决方案,既能抑制均匀腐蚀,又能抑制点蚀,突出了该化合物的工业意义(Mahgoub, Abd‐El‐Nabey & El-Samadisy, 2010)。

未来方向

属性

IUPAC Name |

6-methoxy-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-3-5-12(6-4-11)17-10-15(18)14-9-13(19-2)7-8-16(14)20-17/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTYGNSQNJHOGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2639123.png)

![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)

![3-methylbutyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2639140.png)

![2,4,6-trimethyl-N-[4-[4-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2639141.png)

![5-(cyclopropylmethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2639142.png)